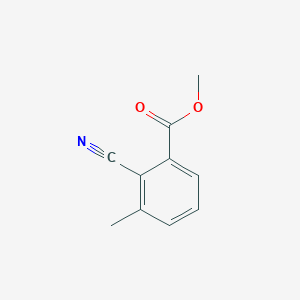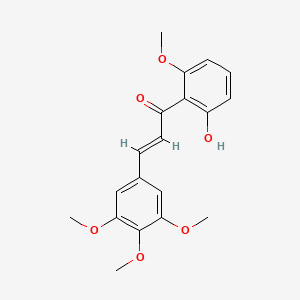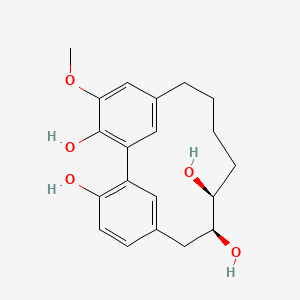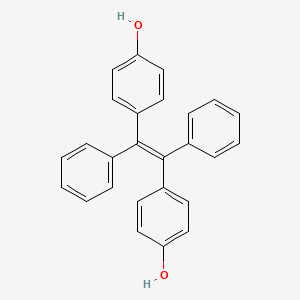
Zinc L-lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc L-lactate is a chemical compound formed by the combination of zinc and lactic acid. It is a salt with the chemical formula Zn(C₃H₅O₃)₂. This compound appears as a white to almost white fine powder and is highly soluble in water but insoluble in ethanol . This compound is commonly used in dental care products like toothpaste and mouthwash due to its ability to neutralize volatile sulfur compounds, which are responsible for bad breath . Additionally, it is used as a dietary ingredient and nutrient due to its antioxidant properties and ability to improve intestinal function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc L-lactate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves mixing lactic acid with zinc oxide under controlled conditions to produce this compound and water .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The bulk melt polymerization of lactide using zinc complexes, such as this compound, as catalysts is also employed in some industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Zinc L-lactate undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, where it may act as a reducing agent.
Reduction: It can also undergo reduction reactions, particularly in biological systems where it may interact with other compounds.
Substitution: this compound can participate in substitution reactions, where the lactate group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while reduction may yield zinc metal and lactic acid derivatives.
Aplicaciones Científicas De Investigación
Zinc L-lactate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of zinc L-lactate involves its interaction with various molecular targets and pathways. In biological systems, this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage . It also plays a role in maintaining redox balance and supporting mitochondrial function . Additionally, this compound can modulate the activity of various enzymes and transcription factors, influencing cellular metabolism and immune responses .
Comparación Con Compuestos Similares
- Zinc acetate
- Zinc gluconate
- Zinc sulfate
- Zinc chloride
- Zinc oxide
Propiedades
Número CAS |
63179-81-7 |
|---|---|
Fórmula molecular |
C6H10O6Zn |
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
zinc;2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
CANRESZKMUPMAE-UHFFFAOYSA-L |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Zn] |
SMILES isomérico |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.[Zn] |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |
| 63179-81-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)




![5-Chloro-1-[bis(dimethylamino)methylene]-1h-benzotriazolium 3-oxide hexafluorophosphate](/img/structure/B1632569.png)


![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)



